2,4-Dimethylpyrimidine-5-carbaldehyde

Description

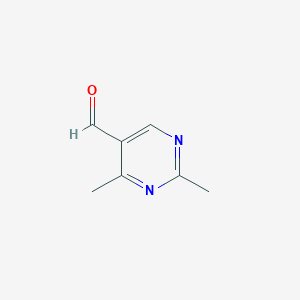

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-7(4-10)3-8-6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHZFYWWPZMSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-51-3 | |

| Record name | 2,4-dimethylpyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Reaction Mechanisms of 2,4 Dimethylpyrimidine 5 Carbaldehyde

Chemical Transformations of the Aldehyde Moiety

The aldehyde functional group is a primary site of chemical reactivity in 2,4-dimethylpyrimidine-5-carbaldehyde, readily undergoing nucleophilic addition, as well as oxidation and reduction reactions.

The aldehyde group in this compound is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. This reactivity allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While specific documented examples for this particular compound are not prevalent in the literature, its reactivity can be predicted based on well-established transformations of aromatic aldehydes.

Key nucleophilic addition reactions applicable to the aldehyde moiety include the Wittig reaction and the Knoevenagel condensation.

The Wittig reaction provides a pathway to convert the aldehyde into an alkene. wikipedia.orgnih.gov This reaction involves a phosphonium (B103445) ylide, which acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of triphenylphosphine (B44618) oxide results in the formation of a new carbon-carbon double bond. masterorganicchemistry.comlibretexts.org

The Knoevenagel condensation is another significant reaction where an active methylene (B1212753) compound, in the presence of a weak base, adds to the aldehyde. wikipedia.orgresearchgate.net This is typically followed by a dehydration step to yield a new α,β-unsaturated system. youtube.com

Table 1: Predicted Nucleophilic Addition Reactions of this compound

| Reaction Name | Nucleophile | Intermediate | Final Product |

| Wittig Reaction | Phosphonium Ylide | Betaine/Oxaphosphetane | Alkene |

| Knoevenagel Condensation | Active Methylene Compound | Aldol-type adduct | α,β-Unsaturated Compound |

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion of the aldehyde to the corresponding carboxylic acid, 2,4-dimethylpyrimidine-5-carboxylic acid, is a common transformation. nih.govlookchem.comsigmaaldrich.com This can be achieved using a variety of oxidizing agents. organic-chemistry.org Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose. libretexts.org Milder and more selective reagents can also be employed to avoid potential side reactions on the pyrimidine (B1678525) ring.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol, (2,4-dimethylpyrimidin-5-yl)methanol. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comnumberanalytics.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less selective. youtube.com

Table 2: Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | 2,4-Dimethylpyrimidine-5-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | (2,4-Dimethylpyrimidin-5-yl)methanol |

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature, combined with the influence of the methyl and carbaldehyde substituents, governs its reactivity towards electrophiles and nucleophiles.

The electron-withdrawing nature of the two ring nitrogen atoms deactivates the pyrimidine ring towards electrophilic aromatic substitution. However, the presence of two electron-donating methyl groups at the 2- and 4-positions partially counteracts this deactivation. Conversely, the aldehyde group at the 5-position is electron-withdrawing, further deactivating the ring. The interplay of these electronic effects makes electrophilic substitution challenging.

For nucleophilic attack, the electron-deficient character of the pyrimidine ring makes it a potential substrate for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present at the 2-, 4-, or 6-positions. In the case of this compound, the methyl groups are not good leaving groups. However, reactions involving nucleophilic addition to the ring followed by subsequent transformations are a possibility.

An alternative approach to functionalization involves the modification of the methyl groups or the introduction of substituents through multi-step synthetic sequences. For instance, related 4,6-dimethylpyrimidine (B31164) systems have been functionalized at the 2-position via a thiol intermediate. researchgate.net

Rearrangement and Isomerization Phenomena

Pyrimidine rings and their derivatives are known to undergo rearrangement reactions, with the Dimroth rearrangement being a notable example. nih.govwikipedia.org The Dimroth rearrangement typically involves the isomerization of heterocyclic compounds where endocyclic and exocyclic heteroatoms exchange places. wikipedia.org This often occurs through a ring-opening and ring-closing sequence. nih.gov In the context of pyrimidines, this can involve the transformation of an N-alkylated iminopyrimidine into an alkylaminopyrimidine. rsc.orgrsc.org

While there is no specific literature detailing the Dimroth rearrangement for this compound itself, derivatives of this compound, particularly those with amino or imino functionalities, could potentially undergo such rearrangements under appropriate acidic, basic, or thermal conditions. nih.govchinesechemsoc.org The nature of the substituents on the pyrimidine ring can influence the rate and outcome of these rearrangements. rsc.orgrsc.org

Dimroth Rearrangement in Pyrimidine-Fused Systems

The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, particularly involving pyrimidine derivatives. nih.gov This rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms, proceeding through a mechanism of ring opening and subsequent ring closure. nih.gov While specific research on the Dimroth rearrangement of this compound is not extensively documented in the reviewed literature, the principles governing this transformation in analogous pyrimidine-fused systems provide a framework for understanding its potential reactivity.

The generally accepted mechanism for the Dimroth rearrangement in pyrimidine derivatives can be catalyzed by acids, bases, heat, or light. nih.gov In acidic conditions, the process is often initiated by the protonation of a ring nitrogen atom, which facilitates the nucleophilic attack of a water molecule. nih.gov This leads to the formation of a hemiaminal intermediate, followed by the cleavage of the pyrimidine ring to form an amino-aldehyde. Subsequent rotation around a carbon-carbon single bond and ring closure via dehydration yields the rearranged, thermodynamically more stable isomeric product. wikipedia.org Under basic conditions, the rearrangement is often initiated by the nucleophilic addition of a hydroxide (B78521) ion to the pyrimidine ring, which also leads to ring opening and subsequent recyclization. researchgate.netucl.ac.uk

In the context of this compound, the presence of the electron-withdrawing carbaldehyde group at the 5-position would be expected to facilitate the Dimroth rearrangement by activating the pyrimidine ring towards nucleophilic attack. The two methyl groups at the 2- and 4-positions, being electron-donating, might have a counteracting effect, though generally, the influence of electron-withdrawing groups is more pronounced in this reaction.

The following table summarizes the key factors influencing the Dimroth rearrangement in pyrimidine-fused systems, with a prospective application to this compound:

| Factor | Influence on Rearrangement | Expected Effect on this compound |

| pH of the Medium | Can catalyze the reaction (both acidic and basic conditions). nih.gov | The rearrangement could likely be induced under either acidic or basic conditions. |

| Electron-withdrawing Substituents | Generally facilitate the rearrangement by activating the ring for nucleophilic attack. nih.govresearchgate.net | The carbaldehyde group at the 5-position is expected to promote the rearrangement. |

| Electron-donating Substituents | May decrease the rate of rearrangement. | The methyl groups at the 2- and 4-positions might have a slight inhibitory effect. |

| Temperature | Higher temperatures can accelerate the reaction rate. nih.gov | Heating would likely increase the rate of any potential rearrangement. |

| Thermodynamic Stability | The rearrangement proceeds towards the more stable isomer. nih.gov | The reaction would only occur if the rearranged isomer of this compound is thermodynamically more stable. |

It is important to note that while these general principles provide a basis for predicting the reactivity of this compound in a Dimroth rearrangement, empirical studies would be necessary to confirm these hypotheses and to fully characterize the reaction kinetics and products. The interplay of the electronic and steric effects of the substituents would ultimately determine the feasibility and conditions required for the rearrangement to occur.

Derivatization and Structural Modification of the 2,4 Dimethylpyrimidine 5 Carbaldehyde Scaffold

Synthesis of Fused Heterocyclic Systems

The annulation of additional rings onto the 2,4-dimethylpyrimidine (B81748) core using the 5-carbaldehyde group is a key strategy for creating novel polycyclic heteroaromatic compounds. These fused systems often exhibit unique chemical and biological properties distinct from their monocyclic precursors.

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, can be approached by constructing a pyridine (B92270) ring fused to the pyrimidine (B1678525) core. nih.govjocpr.com General synthetic strategies often begin with an appropriately substituted 4-aminopyrimidine, which can undergo cyclization with reagents providing a three-carbon chain. jocpr.com

Starting with 2,4-dimethylpyrimidine-5-carbaldehyde, a viable pathway involves a condensation reaction with a compound containing an active methylene (B1212753) group adjacent to an amino group. This approach is analogous to the Friedländer annulation. For instance, reacting the aldehyde with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a suitable base can initiate a cascade of reactions. The process begins with a Knoevenagel condensation at the aldehyde, followed by an intramolecular cyclization and subsequent tautomerization or aromatization to yield the stable pyrido[2,3-d]pyrimidine (B1209978) framework. The specific substituents on the newly formed pyridine ring are determined by the choice of the active methylene compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Malononitrile | Basic catalyst (e.g., Piperidine), Reflux | 6-Amino-2,4-dimethylpyrido[2,3-d]pyrimidine-5-carbonitrile |

| This compound | Ethyl Cyanoacetate | Basic catalyst (e.g., Sodium Ethoxide) | 6-Amino-5-ethoxycarbonyl-2,4-dimethylpyrido[2,3-d]pyrimidin-7(8H)-one |

| This compound | Cyanoacetamide | Basic catalyst (e.g., Piperidine) | 6-Amino-2,4-dimethylpyrido[2,3-d]pyrimidine-5-carboxamide |

Pyrimido[4,5-d]pyrimidines are a significant class of fused heterocycles due to their structural similarity to purines and their resulting wide spectrum of biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov The synthesis of these scaffolds can be efficiently achieved from pyrimidine precursors. The aldehyde group of this compound is an ideal electrophilic site for condensation with binucleophiles to construct the second fused pyrimidine ring.

A common synthetic strategy involves the reaction of the pyrimidine aldehyde with compounds such as urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride in the presence of an acid or base catalyst. The reaction proceeds through an initial condensation to form an intermediate, which then undergoes intramolecular cyclization via attack of the second nucleophilic site onto a ring carbon, followed by an elimination or oxidation step to furnish the aromatic pyrimido[4,5-d]pyrimidine (B13093195) system. researchgate.net Multicomponent reactions involving a 6-aminouracil (B15529) derivative, an aldehyde, and a primary amine have also been reported to yield these fused systems. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| This compound | Urea | Acid catalyst, Heat | 2,4-Dimethylpyrimido[4,5-d]pyrimidin-7(8H)-one derivative |

| This compound | Thiourea | Acid or Base catalyst, Heat | 7-Thioxo-7,8-dihydro-2,4-dimethylpyrimido[4,5-d]pyrimidine derivative |

| This compound | Guanidine | Base catalyst, Heat | 7-Amino-2,4-dimethylpyrimido[4,5-d]pyrimidine derivative |

Thiazolo[4,5-d]pyrimidines are considered bioisosteres of purines and have attracted considerable attention in medicinal chemistry, exhibiting a range of activities including antimicrobial and anticancer effects. d-nb.infonih.govmdpi.com Synthesizing this scaffold from this compound typically requires a multi-step approach.

One established route involves converting the aldehyde into a more suitable functional group for thiazole (B1198619) ring formation. For example, the aldehyde can be transformed into an α-halomethyl ketone derivative. This intermediate can then be reacted with a thioamide, such as thiourea or thioacetamide, in a Hantzsch-type thiazole synthesis to construct the fused thiazole ring. researchgate.net An alternative pathway involves the direct condensation of the pyrimidine aldehyde with an aminothiol, such as L-cysteine. This reaction would form a thiazolidine (B150603) intermediate, which could subsequently be oxidized using various reagents to yield the aromatic thiazolo[4,5-d]pyrimidine (B1250722) product.

| Step | Reagents & Conditions | Intermediate/Product |

| Route 1 | ||

| 1. Halogenation | PBr₃ or NBS on a derived alcohol | 5-(Bromomethyl)-2,4-dimethylpyrimidine derivative |

| 2. Cyclization | Thiourea, Ethanol (B145695), Reflux | 2-Amino-5,7-dimethylthiazolo[4,5-d]pyrimidine |

| Route 2 | ||

| 1. Condensation | L-cysteine methyl ester | Thiazolidine intermediate |

| 2. Oxidation | MnO₂, Dehydrogenating agent | 2-Methoxycarbonyl-5,7-dimethylthiazolo[4,5-d]pyrimidine |

Construction of Hybrid Molecules and Conjugates

Linking the this compound scaffold to other pharmacologically relevant moieties via covalent bonds is a powerful strategy for creating hybrid molecules. These conjugates can exhibit dual or enhanced activity by combining the functional properties of both parent molecules.

Hybrid molecules that incorporate both an indole (B1671886) nucleus and a pyrimidine-based structure like barbituric acid have been investigated for their potent anti-proliferative activities. nih.gov The synthesis of such hybrids can be readily achieved using the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound.

In this synthetic scheme, this compound acts as the aldehyde component. It can be condensed with an N-benzylindole derivative that possesses an active methylene group, for instance, a 1-benzyl-indol-3-yl acetic acid derivative or a barbituric acid moiety tethered to the indole ring. The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or pyridine and results in a new molecule where the pyrimidine and indole rings are connected by a carbon-carbon double bond. Research has shown the successful synthesis of related analogs by reacting N-benzylindole-3-carboxaldehydes with N,N-dimethylbarbituric acid, demonstrating the feasibility of this chemical transformation. nih.gov

| Pyrimidine Component | Indole Component | Catalyst | Product Class |

| This compound | N-Benzyl-3-acetylindole | Piperidine | Chalcone-like hybrid |

| This compound | 5-(N-Benzylindol-3-ylmethylene)barbituric acid | Pyridine | Extended conjugated hybrid |

The formation of a hydrazone linkage is a highly efficient and common method for conjugating two molecular scaffolds, particularly in the synthesis of novel therapeutic agents. thesciencein.org Quinoline-pyrimidine hybrids are of interest due to the established biological significance of both heterocyclic systems. nih.gov

A straightforward synthesis of a quinoline-pyrimidine hybrid hydrazone involves the condensation reaction between this compound and a hydrazine-substituted quinoline (B57606). mdpi.comresearchgate.net The reaction is typically performed in ethanol at room temperature or with gentle heating, sometimes with a catalytic amount of acid to facilitate the dehydration step. The resulting hydrazone contains an imine (C=N) bond within a C=N-N linker that connects the pyrimidine and quinoline rings. The versatility of this reaction allows for the creation of a diverse library of hybrid molecules by varying the substitution on either the quinoline or pyrimidine starting material. rsc.org

| Pyrimidine Component | Quinoline Component | Conditions | Product Class |

| This compound | 2-Hydrazinoquinoline | Ethanol, reflux, cat. Acetic Acid | (E)-2-((2-(2,4-dimethylpyrimidin-5-yl)methylene)hydrazinyl)quinoline |

| This compound | 4-Hydrazinoquinoline | Ethanol, room temp | (E)-4-((2-(2,4-dimethylpyrimidin-5-yl)methylene)hydrazinyl)quinoline |

| This compound | 8-Hydrazino-6-methoxyquinoline | Methanol, reflux | (E)-8-((2-(2,4-dimethylpyrimidin-5-yl)methylene)hydrazinyl)-6-methoxyquinoline |

Metal Complexation and Ligand Design with Pyrimidine Derivatives

The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, is a cornerstone in the design of polydentate ligands. Derivatives of pyrimidine are of significant interest in coordination chemistry due to the presence of two nitrogen atoms within the six-membered ring, which can act as potential donor sites for metal ions. The compound this compound, in particular, serves as a valuable precursor for creating ligands. The strategic placement of the aldehyde functional group at the C5 position allows for facile derivatization, most notably through condensation reactions to form Schiff bases.

The design of ligands based on the this compound scaffold allows for the synthesis of metal complexes with tailored electronic and steric properties. The nitrogen atoms of the pyrimidine ring, along with the donor atoms introduced through derivatization of the carbaldehyde group, can coordinate with a wide range of transition metal ions, leading to the formation of stable metal chelates. niscpr.res.in These complexes have been investigated for various applications, leveraging the unique geometries and reactivity conferred by the pyrimidine-based ligand framework. researchgate.netscispace.com

Coordination Chemistry of Schiff Bases and Metal Chelates

Schiff bases, characterized by the azomethine or imine group (-HC=N-), are a highly important class of ligands in coordination chemistry. nih.gov They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. sci-hub.se this compound is an ideal aldehyde component for this reaction, leading to the formation of pyrimidine-based Schiff base ligands. These ligands are effective chelating agents due to the presence of the imine nitrogen, which has a lone pair of electrons in an sp² hybridized orbital available for coordination with a metal ion. mdpi.com

The resulting Schiff base ligands derived from this compound are at least bidentate, with coordination occurring through the azomethine nitrogen and one of the nitrogen atoms of the pyrimidine ring. nih.gov The versatility of this scaffold can be expanded by selecting primary amines that contain additional donor groups (e.g., -OH, -SH, -NH2). For instance, condensation with an amino alcohol or aminophenol can result in a tridentate ligand, capable of forming highly stable chelate rings with a central metal ion. mdpi.comsapub.org

The coordination of these Schiff base ligands to metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) has been extensively studied for analogous pyrimidine systems. nih.govresearchgate.net The formation of the metal complex is typically confirmed by various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly informative, as the stretching frequency of the azomethine group (ν(C=N)) shifts upon coordination to the metal ion, providing direct evidence of bonding. mdpi.com Furthermore, new bands at lower frequencies appear, corresponding to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

Electronic absorption spectra (UV-Vis) and magnetic susceptibility measurements are used to elucidate the geometry of the resulting metal complexes. researchgate.netsci-hub.se Depending on the metal ion and the specific Schiff base ligand, various geometries such as octahedral, tetrahedral, or square planar can be adopted. mdpi.com For example, studies on similar pyrimidine Schiff base complexes have proposed octahedral geometries for Co(II), Ni(II), and Mn(II) complexes, while Cu(II) complexes often exhibit a distorted octahedral or square planar geometry. niscpr.res.inmdpi.com

| Metal Ion | Proposed Geometry | Key IR Spectral Data (cm⁻¹) | Electronic Transition Bands (nm) | Reference |

|---|---|---|---|---|

| Co(II) | Octahedral | ν(C=N) shift to lower frequency; Appearance of ν(M-N) and ν(M-O) | d-d transitions characteristic of octahedral Co(II) | researchgate.netresearchgate.net |

| Ni(II) | Octahedral | ν(C=N) shift upon coordination; Appearance of ν(M-N) | Multiple bands corresponding to spin-allowed d-d transitions | researchgate.netnih.gov |

| Cu(II) | Distorted Octahedral / Square Planar | Significant shift in ν(C=N); Appearance of ν(M-N) and ν(M-O) | Broad d-d transition band in the visible region | mdpi.comresearchgate.net |

| Zn(II) | Tetrahedral / Octahedral | Shift in ν(C=N) upon chelation; Appearance of ν(M-N) | No d-d transitions (d¹⁰ configuration); Charge transfer bands observed | nih.govniscpr.res.in |

| Pd(II) | Tetrahedral / Square Planar | ν(C=N) shift to lower frequency; Appearance of ν(M-N) | Charge transfer and d-d transition bands | mdpi.comresearchgate.net |

The stoichiometry of these complexes is typically determined by elemental analysis, often revealing a 1:1 or 1:2 metal-to-ligand ratio. nih.govresearchgate.net Molar conductance measurements can help distinguish between electrolytic and non-electrolytic complexes, providing insight into whether anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. niscpr.res.in The collective data from these characterization techniques allow for a comprehensive understanding of the coordination behavior of Schiff bases derived from the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) spectra, a complete assignment of all atoms within the 2,4-Dimethylpyrimidine-5-carbaldehyde molecule can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show four distinct signals corresponding to the four types of protons in the molecule. The aldehyde proton (-CHO) is highly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group, causing its signal to appear far downfield. The pyrimidine (B1678525) ring proton at the C6 position appears as a singlet in the aromatic region. The two methyl groups at the C2 and C4 positions are chemically non-equivalent and are therefore expected to resonate at slightly different chemical shifts in the upfield region.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atom of the aldehyde carbonyl group is the most deshielded, appearing at the lowest field. The carbon atoms of the pyrimidine ring (C2, C4, C5, and C6) resonate in the aromatic region, with their specific shifts influenced by the nitrogen heteroatoms and the substituent groups. libretexts.org The carbons of the two methyl groups are the most shielded and appear at the highest field. chemguide.co.uk The electronegativity of adjacent atoms, such as oxygen, significantly influences the chemical shift, with more electronegative atoms causing a downfield shift to a higher ppm value. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on typical chemical shift ranges for similar functional groups and heterocyclic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H (-CHO) | 9.9 - 10.1 | Singlet (s) |

| Pyrimidine H (C6-H) | 8.8 - 9.0 | Singlet (s) |

| Methyl H (C4-CH₃) | 2.6 - 2.8 | Singlet (s) |

| Methyl H (C2-CH₃) | 2.5 - 2.7 | Singlet (s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical chemical shift ranges for similar functional groups and heterocyclic systems.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C (C=O) | 190 - 193 |

| Pyrimidine C4 | 168 - 172 |

| Pyrimidine C2 | 164 - 167 |

| Pyrimidine C6 | 158 - 161 |

| Pyrimidine C5 | 130 - 133 |

| Methyl C (C4-CH₃) | 23 - 26 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Data is based on typical frequency ranges for the respective functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic/Aldehyde) | Pyrimidine/CHO | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 3000 - 2850 | Medium |

| C=O Stretch | Aldehyde | 1715 - 1700 | Strong |

| C=N / C=C Stretch | Pyrimidine Ring | 1600 - 1450 | Medium-Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this compound, can absorb UV or visible light to promote electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to two main types of electronic transitions: π→π* and n→π. The conjugated system of the pyrimidine ring and the carbonyl group gives rise to intense π→π transitions, typically observed at shorter wavelengths (e.g., 200-280 nm). The carbonyl group also allows for a lower-energy n→π* transition, involving the promotion of a non-bonding electron from the oxygen atom to the π* anti-bonding orbital. This transition is characteristically weak and appears at a longer wavelength, often in the 270-300 nm region. masterorganicchemistry.com

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound Data is estimated based on the electronic properties of similar conjugated carbonyl systems.

| Electronic Transition | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | Conjugated pyrimidine-carbonyl system | 220 - 280 | High |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule upon ionization.

For this compound (molecular formula C₇H₈N₂O), the molecular weight is 136.15 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 136. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for pyrimidine derivatives can be complex, but key losses for this molecule would likely include the hydrogen atom from the aldehyde (M-1, m/z 135) and the entire formyl radical (M-29, m/z 107), which would be a significant peak. sphinxsai.comsapub.org Further fragmentation of the pyrimidine ring would also produce characteristic ions.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Identity of Lost Neutral Fragment |

|---|---|---|

| 136 | [C₇H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 135 | [C₇H₇N₂O]⁺ | H• |

| 107 | [C₆H₇N₂]⁺ | CHO• |

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and torsional angles, confirming the molecule's conformation and configuration in the solid state.

While specific crystallographic data for this compound is not widely reported, an analysis would be expected to reveal a planar pyrimidine ring. The crystal packing would be influenced by intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, and potentially π-π stacking interactions between the pyrimidine rings of adjacent molecules. ibb.waw.pl Such an analysis would yield precise unit cell dimensions (a, b, c, α, β, γ) and the space group, which define the crystal lattice.

Table 6: Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the repeating crystal unit. | Defines the crystal lattice. |

| Space Group | Describes the symmetry elements of the crystal. | Provides insight into the packing arrangement. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Allows for calculation of bond lengths and angles. |

| Bond Lengths/Angles | Precise distances and angles between bonded atoms. | Confirms molecular geometry. |

Computational Chemistry and Theoretical Investigations of 2,4 Dimethylpyrimidine 5 Carbaldehyde

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular and electronic properties of 2,4-Dimethylpyrimidine-5-carbaldehyde. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule's geometry, energy, and electronic distribution.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, NBO)

The electronic structure of this compound is characterized by the interplay of the electron-deficient pyrimidine (B1678525) ring and the electron-donating methyl groups, alongside the electron-withdrawing carbaldehyde substituent. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.comirjweb.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net

For pyrimidine derivatives, the HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient sites. In the case of this compound, the HOMO is expected to have significant contributions from the pyrimidine ring and the methyl groups, while the LUMO would be concentrated on the carbaldehyde group and the nitrogen atoms of the pyrimidine ring. The HOMO-LUMO energy gap provides insights into the molecule's susceptibility to chemical reactions; a smaller gap generally implies higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing the charge distribution and bonding interactions in terms of localized orbitals. orientjchem.org NBO analysis can quantify the delocalization of electron density and the nature of the chemical bonds within the molecule, providing a more detailed picture of its electronic landscape.

Table 1: Representative Calculated Electronic Properties for Substituted Pyrimidines

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.5 |

Note: The values in this table are representative for substituted pyrimidines and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Electrostatic Potential Maps and Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show regions of high negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbaldehyde group, indicating their role as centers of nucleophilicity. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would exhibit positive potential, highlighting them as potential sites for nucleophilic attack. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding and stacking interactions, which are crucial in biological systems. nih.gov

Tautomeric Equilibria and Stability Studies

Tautomerism, the interconversion of constitutional isomers through proton migration, is a relevant consideration for molecules containing carbonyl functionalities. libretexts.orgchemicalbook.com For this compound, the potential for keto-enol tautomerism exists, involving the interconversion between the aldehyde (keto) form and its corresponding enol form.

Theoretical calculations can be employed to determine the relative stabilities of these tautomers by computing their ground-state energies. mdpi.com Factors influencing the tautomeric equilibrium include intramolecular hydrogen bonding, solvent effects, and the electronic nature of substituents. For many aldehydes, the keto form is generally more stable. libretexts.org However, specific structural features or environmental conditions can shift the equilibrium towards the enol form. Computational studies on related pyrimidine systems have shown a strong preference for the keto tautomer in the solid state. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are employed to predict the binding orientation and affinity of a small molecule, such as this compound, to the active site of a biological target, typically a protein or nucleic acid.

Prediction of Ligand-Target Interactions

Molecular docking simulations can provide valuable insights into the potential biological activity of this compound by predicting its interactions with various protein targets. researchgate.netremedypublications.comnih.gov The process involves placing the molecule in various conformations and orientations within the binding pocket of a receptor and scoring the resulting poses based on their predicted binding energies. nih.gov

The pyrimidine scaffold is a common feature in many biologically active molecules, and docking studies of pyrimidine derivatives have been reported for a wide range of targets. researchgate.netremedypublications.commdpi.com For this compound, key interactions with a hypothetical active site could include hydrogen bonding between the nitrogen atoms of the pyrimidine ring or the carbonyl oxygen and amino acid residues such as serine, threonine, or histidine. The methyl groups could engage in hydrophobic interactions, while the aromatic pyrimidine ring could participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Ser, Thr, His, Asn, Gln |

| Carbaldehyde Oxygen | Hydrogen Bond Acceptor | Ser, Thr, His, Asn, Gln |

| Pyrimidine Ring | π-π Stacking | Phe, Tyr, Trp |

| Methyl Groups | Hydrophobic Interaction | Val, Leu, Ile, Ala |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govresearchgate.net QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities.

For a series of pyrimidine derivatives including this compound, a QSAR study could be conducted to predict their biological activity against a specific target. tandfonline.comresearchgate.net This would involve calculating a variety of molecular descriptors for each compound, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.govresearchgate.net A well-validated QSAR model can be used to predict the activity of untested compounds and to guide the design of new, more potent analogues. tandfonline.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of organic reactions. While specific computational studies directly investigating the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be applied to understand its reactivity. Such theoretical investigations provide invaluable insights into reaction pathways, transition states, and the energetics of potential transformations involving the carbaldehyde functionality on the electron-deficient pyrimidine ring.

Computational approaches can be employed to model several key reactions of this compound, such as Knoevenagel condensation and nucleophilic addition reactions. These studies typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state indeed connects the desired reactants and products.

Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate reaction and activation energies.

A plausible and well-studied reaction for aldehydes is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound. A theoretical investigation into a similar reaction, the Knoevenagel condensation between benzaldehyde (B42025) and Meldrum's acid, revealed a free energy barrier of 28.7 kcal/mol for the rate-determining step. nih.gov While this is for a different aldehyde, it provides a benchmark for the expected energy barriers in such reactions. For this compound, a similar mechanistic pathway can be computationally modeled.

The general mechanism for a base-catalyzed Knoevenagel condensation, which can be elucidated computationally, is as follows:

Deprotonation of the active methylene compound by a base to form a carbanion.

Nucleophilic attack of the carbanion on the carbonyl carbon of this compound to form a tetrahedral intermediate.

Protonation of the alkoxide intermediate.

Dehydration to yield the final condensed product.

Each of these steps can be modeled to determine the associated energy changes and the structure of the transition states.

Another important class of reactions for this compound is nucleophilic addition. The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the aldehyde carbon, making it susceptible to attack by nucleophiles. askfilo.com Computational studies can quantify this effect by calculating the partial charge on the carbonyl carbon and the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

For instance, a computational study on the reaction of aldehydes with electron-deficient 1,3,5-triazines has shown that the reaction mechanism can be carefully studied through a combination of experimental and computational approaches. pku.edu.cn Such studies can reveal whether a reaction proceeds through a stepwise or concerted mechanism and can identify the rate-determining step.

The table below illustrates hypothetical data that could be generated from a DFT study on the Knoevenagel condensation of this compound with malononitrile (B47326), based on analogous systems.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Malononitrile) | 0.0 |

| 2 | Transition State 1 (C-C bond formation) | +15.2 |

| 3 | Intermediate (Tetrahedral alkoxide) | -5.8 |

| 4 | Transition State 2 (Dehydration) | +25.5 |

| 5 | Products (Condensed product + H₂O) | -12.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar reactions.

Applications in Chemical Biology and in Vitro Pharmacological Research

Enzyme Inhibition Studies with Pyrimidine (B1678525) Carbaldehyde Derivatives

The pyrimidine nucleus is a cornerstone in the development of enzyme inhibitors. Derivatives synthesized from 2,4-Dimethylpyrimidine-5-carbaldehyde, by converting the carbaldehyde into functionalities like imines (Schiff bases) or thiosemicarbazones, have been explored for their potential to inhibit key enzymes involved in cell signaling and metabolism.

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Many approved drugs targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) contain a pyrimidine core. This structural motif is adept at forming critical hydrogen bonds within the ATP-binding pocket of these enzymes.

Derivatives of pyrimidine-5-carbaldehyde (B119791), such as Schiff bases (imines), are of significant interest. The imine bond allows for the introduction of various aromatic and heterocyclic substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. While direct inhibitory data for derivatives of this compound against a broad panel of kinases is emerging, studies on structurally similar fused pyrimidine systems demonstrate the potential of this class. For instance, various furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives have shown potent inhibition of VEGFR-2. nih.govresearchgate.net Similarly, disubstituted pyrrolo[2,3-d]pyrimidines have exhibited high potency against EGFR and HER2. scielo.br The inhibitory concentrations for some of these related pyrimidine-based compounds highlight the promise of this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound Class | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Thieno[2,3-d]pyrimidine Derivative 21e | VEGFR-2 | 21 |

| Thieno[2,3-d]pyrimidine Derivative 21b | VEGFR-2 | 33.4 |

| Thieno[2,3-d]pyrimidine Derivative 21c | VEGFR-2 | 47.0 |

| Fused Pyrimidine Derivative 1 | EGFR | 14.8 |

This table presents data for structurally related pyrimidine compounds to illustrate the potential of the scaffold as kinase inhibitors. nih.govscielo.br

The data suggest that modifications of the pyrimidine core can yield highly potent and selective kinase inhibitors, making derivatives of this compound attractive candidates for future screening and development.

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. It is a well-validated target for anticancer and antimicrobial therapies. The 2,4-diaminopyrimidine (B92962) structure is a classic pharmacophore for DHFR inhibitors, as seen in drugs like methotrexate (B535133) and trimethoprim. nih.gov

Thiosemicarbazones, which can be readily synthesized from the condensation of a carbaldehyde with thiosemicarbazide, represent a major class of compounds evaluated for DHFR inhibition. nih.gov These molecules are thought to disrupt folate metabolism by inhibiting DHFR activity, which is crucial for DNA synthesis and cell proliferation. nih.gov A wide range of thiosemicarbazone derivatives have demonstrated potent in vitro inhibition of the DHFR enzyme, with IC₅₀ values often in the micromolar range. nih.gov While specific studies on thiosemicarbazones derived from this compound are limited, the consistent activity of other thiosemicarbazones underscores the potential of this derivative class.

Table 2: In Vitro DHFR Inhibitory Activity of Representative Thiosemicarbazone Derivatives

| Compound ID | IC₅₀ (µM) |

|---|---|

| 5d | 12.37 ± 0.48 |

| 5l | 12.38 ± 0.25 |

| 5g | 14.37 ± 0.29 |

| 5e | 15.30 ± 0.26 |

This table shows data for a series of 4-pyrrolidine-based thiosemicarbazones, illustrating the potential of the thiosemicarbazone scaffold to inhibit DHFR. nih.gov

Given the established role of both the pyrimidine core and the thiosemicarbazone moiety in DHFR inhibition, derivatives of this compound are logical candidates for investigation as novel antifolate agents.

In Vitro Antimicrobial and Antiparasitic Activities

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of pyrimidine carbaldehydes have been extensively evaluated for their efficacy against a spectrum of bacteria, fungi, and parasites.

Schiff bases and thiosemicarbazones derived from various aldehydes have a long history of investigation for their antimicrobial properties. nih.govnih.govjocpr.com The imine (-C=N-) group in Schiff bases and the azomethine group in thiosemicarbazones are often critical for their biological activity. These compounds have demonstrated broad-spectrum activity, and their mechanism is often attributed to the ability to chelate metal ions or interfere with cellular processes.

Studies on Schiff bases containing a thiazole (B1198619) ring have shown promising antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. nih.gov Similarly, thiosemicarbazones derived from furan-2-carbaldehyde exhibited significant antibacterial activity against Staphylococcus aureus, with MIC values reaching 1 µg/mL. researchgate.net The fungicidal potential of 2-aminopyrimidine (B69317) Schiff bases against various plant pathogenic fungi has also been established. egranth.ac.in

Table 3: In Vitro Antimicrobial Activity (MIC) of Representative Schiff Base and Thiosemicarbazone Derivatives

| Compound Class | Microorganism | MIC (µg/mL) |

|---|---|---|

| Thiazole Schiff Base 4a | Candida albicans | 6.25 |

| Thiazole Schiff Base 5a | Cryptococcus neoformans | 12.5 |

| Thiazole Schiff Base 6b | Aspergillus flavus | 25 |

This table presents data for analogous Schiff base and thiosemicarbazone compounds to demonstrate the antimicrobial potential of these chemical classes. nih.govresearchgate.net

The condensation of this compound with various amines or thiosemicarbazides provides a straightforward route to novel compounds with potential for development as new antibacterial and antifungal agents.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, safer, and more effective treatments is a global health priority. Pyrimidine derivatives have emerged as a promising class of compounds with significant antileishmanial activity. mdpi.com

In vitro screening of various synthetic compounds has identified numerous pyrimidine-based molecules with potent activity against both the promastigote and amastigote stages of the Leishmania parasite. For example, a series of novel tetraoxanes were evaluated against Leishmania donovani intramacrophage amastigotes, with the most active compound showing an IC₅₀ value of 2.52 µM. mdpi.com Other studies on 1,4-dihydropyridines, which share structural similarities with pyrimidines, also reported potent activity against Leishmania major amastigotes. nih.gov The consistent anti-parasitic activity of these related heterocyclic systems suggests that derivatives of this compound could be valuable leads in the discovery of new antileishmanial drugs.

Table 4: In Vitro Antileishmanial Activity of Representative Heterocyclic Compounds

| Compound/Class | Leishmania Species | Stage | IC₅₀ (µM) |

|---|---|---|---|

| Tetraoxane LC140 | L. donovani | Amastigote | 2.52 ± 0.65 |

| 1,4-Dihydropyridine 9 | L. major | Amastigote | 10.6 |

| Benzimidazole K1 | L. major | Promastigote | 0.6787 µg/mL |

This table includes data from various classes of compounds to illustrate the potential for antileishmanial drug discovery. The IC₅₀ values are presented as reported in the original studies. mdpi.comnih.govmdpi.com

In Vitro Antiviral Research

The pyrimidine core is present in numerous antiviral nucleoside analogues. Beyond these, non-nucleoside pyrimidine derivatives, including thiosemicarbazones, have also been investigated as potential antiviral agents. nih.govresearchgate.net Thiosemicarbazones are known to exert antiviral activity through various mechanisms, including the inhibition of viral enzymes like ribonucleic acid (RNA) polymerase or by interfering with viral replication processes.

Derivatives of α-amino acid-based thiosemicarbazones have been shown to completely prevent Dengue virus infection in cell culture. nih.gov Other studies have demonstrated the activity of 2-acetylpyridine (B122185) thiosemicarbazones against Herpes Simplex Virus. scielo.br Given that this compound is an ideal precursor for the synthesis of a wide array of thiosemicarbazone derivatives, this chemical scaffold holds significant promise for the development of novel compounds for antiviral screening. The exploration of these derivatives could lead to the identification of new leads against a range of viral pathogens.

Lack of Publicly Available Research Data on the Specific Biological Applications of this compound

Following a comprehensive search of publicly accessible scientific literature, it has been determined that there is no specific, detailed research data available concerning the in vitro biological applications of the chemical compound This compound within the areas stipulated in the article outline. The searches for its anticancer and antiproliferative activity, interactions with DNA, and modulation of biological pathways did not yield any studies focused on this particular compound.

While the pyrimidine chemical structure is a core component of many biologically active molecules, including numerous anticancer agents, it is crucial to note that specific biological activities are highly dependent on the complete and exact chemical structure of a compound, including its various substitutions. The scientific literature contains extensive research on a wide array of pyrimidine derivatives and their pharmacological properties. For instance, various studies detail the anticancer effects of different substituted pyrimidines, such as thienopyrimidines, 2,4-diaminopyrimidine derivatives, and pyrimidine-5-carbonitrile derivatives. These related compounds have been investigated for their ability to inhibit tumor cell growth, interact with DNA, and modulate key signaling pathways involved in cancer progression.

However, extrapolating these findings to This compound would be scientifically unfounded. The specific methyl and carbaldehyde groups at the 2, 4, and 5 positions of the pyrimidine ring create a unique molecule with distinct chemical and physical properties. These properties would dictate its specific interactions with biological targets, and therefore, its pharmacological profile.

Consequently, without dedicated experimental studies on This compound , it is not possible to provide scientifically accurate and validated information for the requested sections on:

Modulation of Biological Pathways

No peer-reviewed papers or database entries were found that presented data, such as IC50 values from cytotoxicity assays, results from DNA binding or cleavage experiments, or mechanistic studies on biological pathway modulation for this specific compound. Therefore, the creation of the requested detailed article with data tables and in-depth research findings is not feasible.

Supramolecular Chemistry and Crystal Engineering of Pyrimidine Carbaldehyde Derivatives

Hydrogen Bonding Patterns and Networks

Hydrogen bonds are the most important interactions in directing the self-assembly of molecules in the crystalline state. For 2,4-Dimethylpyrimidine-5-carbaldehyde, the primary hydrogen bond acceptors are the two nitrogen atoms of the pyrimidine (B1678525) ring (N1 and N3) and the oxygen atom of the carbaldehyde group. While the molecule lacks strong conventional hydrogen bond donors like -OH or -NH, weaker C-H donors, particularly the aldehyde C-H and aromatic C-H, can participate in C-H···O and C-H···N interactions, which are known to play a significant role in the stabilization of crystal structures.

Supramolecular synthons are robust and recurring patterns of intermolecular interactions. Synthons involving the same functional group are termed homosynthons, while those between different functional groups are called heterosynthons.

While this compound on its own may form homosynthons through weak C-H···O or C-H···N interactions, its most predictable and robust synthons are formed in the presence of complementary molecules, leading to heterosynthons. A particularly well-studied and reliable synthon in pyrimidine chemistry involves the interaction with carboxylic acids. nih.gov

When a pyrimidine derivative is co-crystallized with a carboxylic acid, a highly stable cyclic heterosynthon with the graph-set notation R²₂(8) can be formed. nih.govnih.gov This motif consists of two hydrogen bonds: one between the carboxylic acid's hydroxyl group and one of the pyrimidine ring's nitrogen atoms (O-H···N), and a second interaction between a hydrogen on the pyrimidine ring (or a substituent like an amino group in related compounds) and the carbonyl oxygen of the carboxylic acid (N-H···O or C-H···O). nih.gov In the case of this compound, protonation at a ring nitrogen by a strong acid would enable a strong N+-H···O- interaction, complemented by a C-H···O interaction to form the characteristic R²₂(8) ring. The prevalence of this synthon makes it a key tool in the crystal engineering of pyrimidine-based co-crystals. nih.govresearchgate.net

Table 1: Examples of Supramolecular Synthons in Pyrimidine Derivatives

| Synthon Type | Interacting Groups | Graph Set Notation | Description |

|---|---|---|---|

| Heterosynthon | Pyrimidine Ring Nitrogen and Carboxylic Acid | R²₂(8) | A robust cyclic motif formed via O-H···N and C-H···O or N-H···O hydrogen bonds. Commonly observed in pyrimidine-acid co-crystals. nih.govnih.gov |

| Heterosynthon | Pyrimidine Ring Nitrogen and Sulfonic Acid | R²₂(8) | The sulfonate group can mimic the carboxylate group, forming a similar bimolecular cyclic hydrogen-bonded motif with protonated aminopyrimidines. nih.gov |

| Homosynthon | Amino Groups on two Pyrimidine Molecules | R²₂(8) | Observed in the base-pairing of aminopyrimidine molecules, forming a dimer via two N-H···N hydrogen bonds. nih.gov |

Crystal Packing and Self-Assembly Phenomena

The planar nature of the pyrimidine ring facilitates π-π stacking, where rings align either in a face-to-face or offset fashion. These interactions, although weaker than hydrogen bonds, are crucial in organizing the molecules into columns or layers. The final crystal structure is often a dense-packed arrangement that maximizes attractive interactions. The aldehyde group, along with the methyl substituents, will also play a role in directing the packing by participating in weak hydrogen bonds and influencing the steric fit between adjacent molecules. More complex pyrimidine-based systems, such as pyrimido[4,5-d]pyrimidine (B13093195) nucleosides, have been shown to form intricate, flower-shaped superstructures through hierarchical non-covalent interactions, demonstrating the potential of the pyrimidine core to direct complex self-assembly. nih.gov

Influence of Substituents on Supramolecular Architecture

The nature and position of substituents on the pyrimidine ring have a profound impact on the resulting supramolecular architecture. Substituents can alter the molecule's size, shape, and electronic properties, thereby influencing the type and geometry of intermolecular interactions.

In this compound, the two methyl groups and the carbaldehyde group significantly modify the properties of the parent pyrimidine ring.

Electronic Effects : The methyl groups are weakly electron-donating, which slightly increases the basicity and hydrogen bond acceptor strength of the ring nitrogen atoms compared to an unsubstituted pyrimidine. The carbaldehyde group is electron-withdrawing, which can influence the acidity of the ring C-H protons.

Functional Group Interactions : The carbaldehyde group introduces a strong hydrogen bond acceptor (the carbonyl oxygen) and a weak donor (the aldehydic C-H). This functionality provides specific sites for directional interactions that are not present in a simple methylpyrimidine, enabling the formation of distinct hydrogen-bonded networks.

The interplay of these effects determines the final crystal structure, making substituent modification a primary strategy for tuning the solid-state properties of materials.

Co-crystallization and Salt Formation Strategies

Co-crystallization and salt formation are powerful crystal engineering techniques used to modify the physicochemical properties of a solid without altering its covalent structure. These strategies involve combining the target molecule (in this case, this compound) with a second, different molecule (a coformer) to create a new, multi-component crystalline phase.

Co-crystals : These are formed between the target molecule and a neutral coformer, typically through hydrogen bonding. For this compound, suitable coformers would be molecules with strong hydrogen bond donor groups, such as dicarboxylic acids (e.g., succinic acid, fumaric acid) or phenols. The goal is to form robust and predictable heterosynthons, like the R²₂(8) motif, to guide the assembly of the desired supramolecular architecture. nih.govrsc.org

Salts : Salt formation occurs when there is a proton transfer from an acidic coformer to a basic site on the target molecule. The pyrimidine ring nitrogen atoms of this compound are basic and can be protonated by strong acids. This results in the formation of a pyrimidinium cation and a carboxylate or sulfonate anion, which then assemble into a crystalline lattice stabilized by strong charge-assisted hydrogen bonds (e.g., N⁺-H···O⁻). This approach has been successfully used with other pyrimidine derivatives to create stable crystalline salts with predictable interaction patterns. nih.gov

Common methods for preparing co-crystals and salts include solution crystallization, solid-state grinding (mechanochemistry), and slurry crystallization. The choice of coformer and crystallization method allows for the targeted design of materials with improved properties.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies for Diversification

The diversification of the 2,4-dimethylpyrimidine-5-carbaldehyde scaffold is a critical step in exploring its structure-activity relationships (SAR) and identifying new lead compounds. Future research will focus on the development of novel synthetic methodologies that allow for the efficient and regioselective functionalization of the pyrimidine (B1678525) ring and its substituents.

Recent advances in synthetic organic chemistry offer a plethora of tools that can be applied to this scaffold. Modern synthetic approaches such as multicomponent reactions, green chemistry techniques, microwave-assisted synthesis, and catalyst-driven methods are being explored to improve efficiency and sustainability in pyrimidine synthesis. nih.gov A particularly innovative approach is the "deconstruction-reconstruction" strategy, which involves transforming the pyrimidine into an intermediate that can be used in various heterocycle-forming reactions, thereby enabling access to a wide range of analogues that would be challenging to obtain through traditional methods. nih.gov

For this compound, these methodologies can be employed to:

Modify the Carbaldehyde Group: The aldehyde functionality is a prime site for diversification. Reactions such as condensations, oxidations, reductions, and the formation of imines, oximes, and hydrazones can introduce a wide array of functional groups and structural motifs.

Functionalize the Methyl Groups: The methyl groups at the 2- and 4-positions, while seemingly simple, offer opportunities for functionalization through strategies like radical halogenation followed by nucleophilic substitution.

Direct C-H Functionalization: Emerging C-H activation strategies could enable the direct introduction of substituents onto the pyrimidine ring, streamlining synthetic routes and expanding the accessible chemical space. nih.gov

A facile one-pot synthetic pathway for preparing pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals has been described, where amidines react with these dithioacetals in solvents like DMF or acetonitrile (B52724). nih.gov Adapting such methods could provide efficient routes to novel this compound derivatives. The development of these synthetic strategies will be instrumental in creating libraries of compounds for biological screening and materials science applications.

Advanced Computational Design and Optimization of Bioactive Pyrimidine Scaffolds

The integration of computational chemistry with synthetic efforts is paramount for the rational design and optimization of bioactive pyrimidine scaffolds derived from this compound. In silico techniques can significantly accelerate the drug discovery process by predicting the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before their synthesis. nano-ntp.com

Key computational approaches that will drive future research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov By developing QSAR models for a series of this compound derivatives, researchers can identify the key structural features that contribute to a desired biological effect, such as anticancer or anti-inflammatory activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For derivatives of this compound, molecular docking can be used to understand how they interact with specific biological targets, such as enzymes or receptors. acs.orgresearchgate.net This information is crucial for optimizing the scaffold to enhance its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nano-ntp.com These simulations can reveal important information about the stability of the binding interaction and the conformational changes that occur upon ligand binding.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This approach can be used to design new molecules that fit the pharmacophore and are therefore likely to be active.

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. mdpi.com This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

By employing these computational tools, researchers can prioritize the synthesis of the most promising derivatives of this compound, thereby saving time and resources. The iterative cycle of computational design, chemical synthesis, and biological evaluation will be a powerful engine for the discovery of novel therapeutic agents based on this versatile scaffold.

| Computational Technique | Application in Pyrimidine Scaffold Design |

| QSAR | Predict biological activity based on chemical structure. |

| Molecular Docking | Predict the binding mode of ligands to target proteins. |

| Molecular Dynamics | Simulate the dynamic behavior of ligand-protein complexes. |

| Pharmacophore Modeling | Identify the essential 3D features for biological activity. |

| ADMET Prediction | Predict the pharmacokinetic and toxicity profiles of compounds. |

Exploration of Pyrimidine Carbaldehyde Derivatives in Emerging Areas of Chemical Biology

The unique chemical properties of pyrimidine carbaldehyde derivatives, including this compound, make them valuable tools for exploring complex biological systems. Future research will see the application of these compounds in emerging areas of chemical biology, moving beyond traditional drug discovery to the development of molecular probes and diagnostic agents.

The aldehyde functionality is particularly well-suited for bioconjugation reactions, allowing for the attachment of pyrimidine scaffolds to biomolecules such as proteins and nucleic acids. This opens up possibilities for:

Developing Fluorescent Probes: By conjugating a fluorescent dye to a this compound derivative that targets a specific biological molecule, researchers can create probes to visualize and track that molecule within living cells.

Creating Affinity-Based Probes: These probes can be used to identify and isolate the binding partners of a particular pyrimidine derivative, providing valuable information about its mechanism of action.

Designing Covalent Inhibitors: The reactivity of the aldehyde group can be harnessed to form covalent bonds with specific amino acid residues in a target protein, leading to irreversible inhibition. This approach can offer advantages in terms of potency and duration of action.

Furthermore, the pyrimidine scaffold itself can be designed to interact with specific biological targets involved in disease processes. For instance, pyrimidine derivatives have been investigated as inhibitors of kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The synthetic versatility of the pyrimidine ring allows for the creation of a wide range of structurally diverse analogues, which is essential for the design of selective and potent kinase inhibitors.

The exploration of pyrimidine carbaldehyde derivatives in chemical biology will not only provide new tools for basic research but also has the potential to lead to the development of novel diagnostic and therapeutic agents.

Integration of Omics Data with Pyrimidine Research

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, has revolutionized our understanding of complex biological systems. The integration of this vast amount of data with pyrimidine research holds immense promise for the future development of targeted therapies. By combining omics data with traditional chemical and biological screening, researchers can gain a more comprehensive understanding of how pyrimidine derivatives, including those derived from this compound, interact with biological systems.

Key areas where the integration of omics data will be impactful include:

Target Identification and Validation: Genomic and proteomic data can help identify novel biological targets for pyrimidine-based drugs. For example, by comparing the gene expression profiles of healthy and diseased cells, researchers can identify proteins that are overexpressed or mutated in the disease state, which may represent viable drug targets.

Understanding Mechanisms of Action: Transcriptomic and metabolomic profiling can provide insights into the cellular pathways that are modulated by a pyrimidine derivative. This information is crucial for understanding its mechanism of action and for identifying potential biomarkers of drug response.

Personalized Medicine: By correlating a patient's genetic makeup with their response to a particular pyrimidine-based drug, it may be possible to develop personalized treatment strategies. For instance, certain genetic mutations may confer sensitivity or resistance to a specific drug, and this information can be used to guide treatment decisions.

Toxicity Prediction: Omics data can also be used to predict the potential toxicity of pyrimidine derivatives. By examining the effects of a compound on gene expression and metabolic pathways in preclinical models, researchers can identify potential off-target effects and predict adverse drug reactions in humans.

The integration of omics data with pyrimidine research will require a multidisciplinary approach, bringing together experts in chemistry, biology, bioinformatics, and data science. The development of sophisticated computational tools and databases will be essential for managing and analyzing the large and complex datasets generated by omics technologies. Ultimately, this integrated approach has the potential to accelerate the discovery and development of safer and more effective pyrimidine-based therapies.

Sustainable Synthesis and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly chemical processes. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. Future research on this compound and its derivatives will undoubtedly be influenced by this trend, with a focus on developing greener and more sustainable synthetic routes.

Key green chemistry approaches that can be applied to the synthesis of pyrimidine derivatives include:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials in place of traditional petroleum-derived feedstocks can significantly reduce the environmental impact of chemical synthesis.

Development of Catalytic Methods: The use of catalysts, particularly those based on abundant and non-toxic metals, can improve the efficiency and selectivity of chemical reactions, while reducing the amount of waste generated.

Solvent Selection: The choice of solvent can have a major impact on the environmental footprint of a chemical process. The use of greener solvents, such as water, supercritical fluids, or ionic liquids, is a key aspect of green chemistry.

Energy Efficiency: The development of reactions that can be carried out at lower temperatures and pressures can reduce the energy consumption of a chemical process. Microwave-assisted synthesis is one such technique that can often accelerate reaction rates and improve energy efficiency.

Waste Reduction and Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and minimize the generation of byproducts is a fundamental principle of green chemistry.

By embracing these green chemistry principles, researchers can develop more sustainable and environmentally responsible methods for the synthesis of this compound and its derivatives. This will not only benefit the environment but also has the potential to lead to more cost-effective and efficient manufacturing processes. The regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde based on green chemistry principles has already been reported, showcasing the applicability of these approaches to pyrimidine synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dimethylpyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for yield?